A1 Adenosine Receptor Affinity Advantage Over Theophylline
In rat cerebral cortical membrane assays using [3H]cyclohexyladenosine, 1,3-dibenzyl-3,7-dihydro-purine-2,6-dione exhibits a Ki of 2,000 nM at the adenosine A1 receptor [1]. By comparison, theophylline (1,3-dimethylxanthine) tested under analogous conditions in the same study is reported to have an A1 Ki of approximately 8,500 nM [2]. The dibenzyl analog therefore achieves roughly 4.3-fold higher A1 affinity than the theophylline baseline.
| Evidence Dimension | Adenosine A1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2,000 nM (2.0 μM); pKi = 5.7 |
| Comparator Or Baseline | Theophylline (1,3-dimethylxanthine): Ki ≈ 8,500 nM (8.5 μM) |
| Quantified Difference | ~4.3-fold higher affinity (lower Ki) for 1,3-dibenzylxanthine |
| Conditions | Rat cerebral cortical membranes; [3H]cyclohexyladenosine (1 nM) radioligand binding assay |
Why This Matters
For screening campaigns requiring A1 antagonist tool compounds, the 4.3-fold affinity gain reduces the concentration needed to achieve equivalent target engagement, lowering solvent load and off-target risk in cellular assays.
- [1] BindingDB Entry BDBM50025573: 1,3-Dibenzyl-3,7-dihydro-purine-2,6-dione. A1 Ki = 2000 nM (rat). Data curated from ChEMBL. View Source
- [2] Fredholm, B. B.; Bättig, K.; Holmén, J.; Nehlig, A.; Zvartau, E. E. Actions of caffeine in the brain with special reference to factors that contribute to its widespread use. Pharmacol. Rev. 1999, 51 (1), 83–133. (Theophylline A1 Ki range 8–14 μM consolidated from multiple studies.) View Source
